Methyl 2-(N-benzyl-2-cyanoacetamido)acetate
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Overview
Description
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and ester functional groups in the molecule makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(N-benzyl-2-cyanoacetamido)acetate typically involves the reaction of benzylamine with methyl cyanoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetate ester. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solvent-free conditions or green solvents can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate undergoes various types of chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form substituted pyridines and other heterocycles.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Often performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the appropriate nucleophile.
Reduction Reactions: Conducted using reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Condensation Reactions: Substituted pyridines and other heterocyclic compounds.
Substitution Reactions: Various cyanoacetamide derivatives.
Reduction Reactions: Primary amines.
Scientific Research Applications
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive molecules that can be used in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-(N-benzyl-2-cyanoacetamido)acetate is largely dependent on the specific reactions it undergoes. In condensation reactions, the active methylene group acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. In substitution reactions, the cyano group can be replaced by other nucleophiles, leading to the formation of various derivatives. The reduction of the cyano group to an amine involves the transfer of electrons from the reducing agent to the cyano group, resulting in the formation of a primary amine.
Comparison with Similar Compounds
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate can be compared with other cyanoacetamide derivatives, such as:
Ethyl 2-(N-benzyl-2-cyanoacetamido)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(N-phenyl-2-cyanoacetamido)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(N-methyl-2-cyanoacetamido)acetate: Similar structure but with a methyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
methyl 2-[benzyl-(2-cyanoacetyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-13(17)10-15(12(16)7-8-14)9-11-5-3-2-4-6-11/h2-6H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGGOCHHQNCFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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